2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Description
2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C19H19ClN6O and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1308869 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase , a receptor tyrosine kinase . The c-Met kinase plays a crucial role in many cellular processes, including cell growth, survival, and migration . It is often deregulated in many cancers and contributes to tumor invasive growth and metastasis .
Mode of Action
The compound interacts with its target, the c-Met kinase, by binding to it, thereby inhibiting its activity . This inhibition disrupts the signaling pathways regulated by the c-Met kinase, leading to a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive .
Biochemical Pathways
The compound affects the Hepatocyte Growth Factor (HGF)/c-Met signaling axis , which is involved in many cellular processes . By inhibiting the c-Met kinase, the compound disrupts this signaling pathway, leading to downstream effects such as reduced cell growth and survival .
Pharmacokinetics
Similar compounds with a triazolothiadiazine core have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds .
Result of Action
The result of the compound’s action is a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive . This can lead to a reduction in tumor growth and potentially the regression of the tumor .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound was found to be a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and specific environmental conditions .
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12-21-22-17-5-6-18(23-26(12)17)24-8-14-10-25(11-15(14)9-24)19(27)13-3-2-4-16(20)7-13/h2-7,14-15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXCIKMDIXKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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